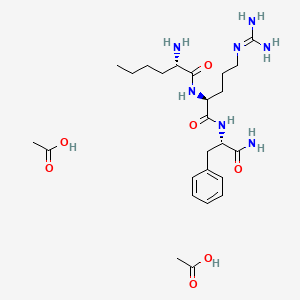
Nle-Arg-Phe-NH2 (acetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nle-Arg-Phe-NH2 (acetate) is a tripeptide compound, typically found in the form of acetate. It is composed of three amino acids: norleucine (Nle), arginine (Arg), and phenylalanine (Phe), with an amide group at the C-terminus. This compound is often used in scientific research due to its biological activity and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nle-Arg-Phe-NH2 (acetate) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid (Phe) to a solid resin. Subsequent amino acids (Arg and Nle) are added sequentially through coupling reactions. Each coupling step is followed by deprotection to remove protecting groups from the amino acids, allowing the next amino acid to be added. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of Nle-Arg-Phe-NH2 (acetate) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the same steps of coupling, deprotection, and cleavage, but with optimized conditions to ensure high purity and consistency .
化学反応の分析
Types of Reactions
Nle-Arg-Phe-NH2 (acetate) can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Reduction reactions can modify the peptide bonds or side chains.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives and protecting groups
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can produce citrulline, while substitution reactions can yield modified peptides with different biological activities .
科学的研究の応用
Nle-Arg-Phe-NH2 (acetate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and muscle contraction.
Medicine: Explored for potential therapeutic applications, such as in the treatment of parasitic infections.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
作用機序
The mechanism of action of Nle-Arg-Phe-NH2 (acetate) involves its interaction with specific molecular targets, such as receptors and enzymes. For example, it has been shown to contract muscle fibers by interacting with receptors on the muscle cells. The exact pathways and molecular targets can vary depending on the specific biological context .
類似化合物との比較
Nle-Arg-Phe-NH2 (acetate) can be compared with other similar tripeptides, such as:
Phe-Met-Arg-Phe-NH2 (FMRFa): A related peptide with similar biological activity but different amino acid composition.
FE200041 (d-Phe-d-Phe-d-Nle-d-Arg-NH2): A synthetic analog with modifications to enhance its activity and selectivity
These comparisons highlight the unique properties of Nle-Arg-Phe-NH2 (acetate), such as its specific amino acid sequence and biological activity, which make it valuable for various research applications .
特性
分子式 |
C25H43N7O7 |
|---|---|
分子量 |
553.7 g/mol |
IUPAC名 |
acetic acid;(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C21H35N7O3.2C2H4O2/c1-2-3-10-15(22)19(30)27-16(11-7-12-26-21(24)25)20(31)28-17(18(23)29)13-14-8-5-4-6-9-14;2*1-2(3)4/h4-6,8-9,15-17H,2-3,7,10-13,22H2,1H3,(H2,23,29)(H,27,30)(H,28,31)(H4,24,25,26);2*1H3,(H,3,4)/t15-,16-,17-;;/m0../s1 |
InChIキー |
JLAVWMIXXPOTHL-ZQGHYHNTSA-N |
異性体SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N.CC(=O)O.CC(=O)O |
正規SMILES |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N.CC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


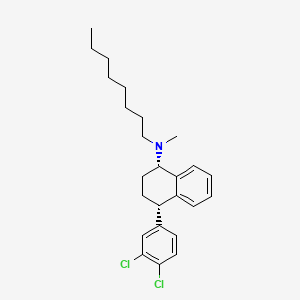
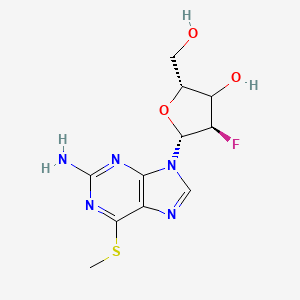
![(3,4-difluorophenyl) (1R,4R)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12391325.png)
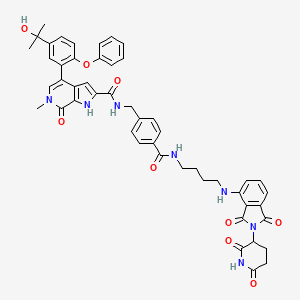
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12391330.png)
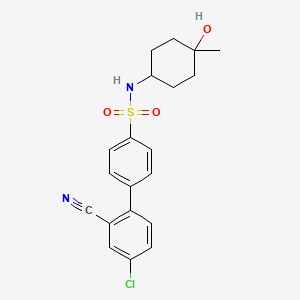
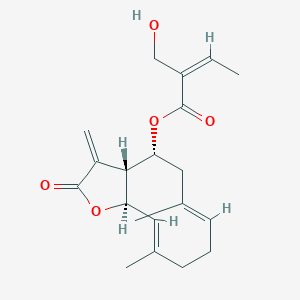
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)
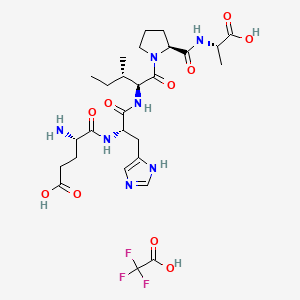
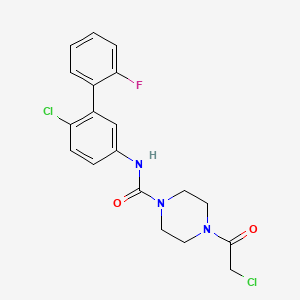
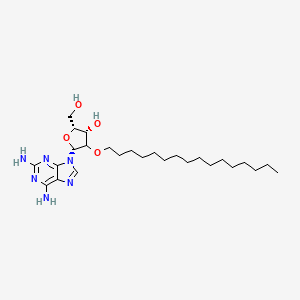
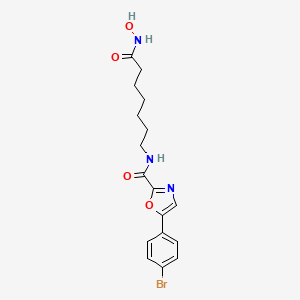
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12391398.png)
![N'-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N'-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide](/img/structure/B12391399.png)
